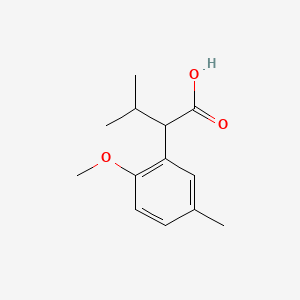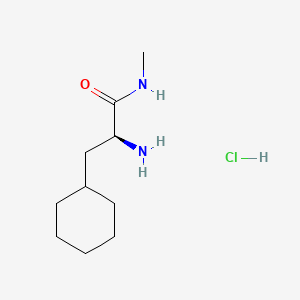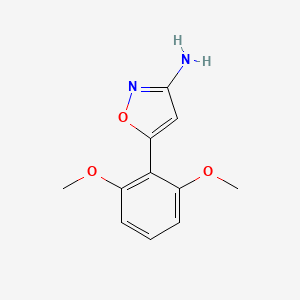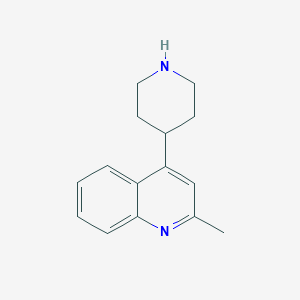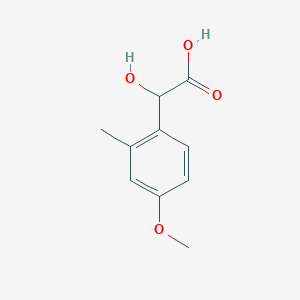
(R)-1-(2-Morpholinophenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(2-Morpholinophenyl)ethan-1-ol is a chiral compound that features a morpholine ring attached to a phenyl group, with an ethan-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Morpholinophenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromoacetophenone and morpholine.
Reaction Conditions: The reaction between 2-bromoacetophenone and morpholine is carried out under basic conditions, often using a base like potassium carbonate in a suitable solvent such as acetonitrile.
Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(2-Morpholinophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-1-(2-Morpholinophenyl)ethan-1-ol is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and chiral catalysis.
Biology
In biological research, this compound may be used to study enzyme interactions and receptor binding due to its chiral nature and structural similarity to biologically active molecules.
Medicine
In medicine, ®-1-(2-Morpholinophenyl)ethan-1-ol could be investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry
In the industrial sector, this compound may be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ®-1-(2-Morpholinophenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(2-Morpholinophenyl)ethan-1-ol: The enantiomer of the compound, which may have different biological activities.
1-(2-Morpholinophenyl)ethan-1-one: A related compound with a ketone group instead of a hydroxyl group.
2-(Morpholin-4-yl)phenol: A compound with a similar morpholine and phenyl structure but different functional groups.
Uniqueness
®-1-(2-Morpholinophenyl)ethan-1-ol is unique due to its chiral nature and the presence of both a morpholine ring and a phenyl group. This combination of features makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
(1R)-1-(2-morpholin-4-ylphenyl)ethanol |
InChI |
InChI=1S/C12H17NO2/c1-10(14)11-4-2-3-5-12(11)13-6-8-15-9-7-13/h2-5,10,14H,6-9H2,1H3/t10-/m1/s1 |
Clé InChI |
SDTPQTOPCFRGRI-SNVBAGLBSA-N |
SMILES isomérique |
C[C@H](C1=CC=CC=C1N2CCOCC2)O |
SMILES canonique |
CC(C1=CC=CC=C1N2CCOCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



aminehydrochloride](/img/structure/B13596789.png)




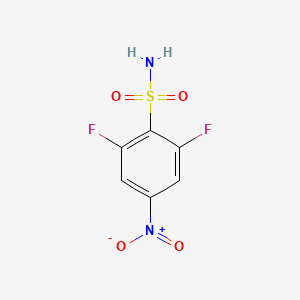
![2'-Fluoro-5-{[(pyridin-2-yl)methyl]sulfamoyl}-[1,1'-biphenyl]-3-carboxylicacid](/img/structure/B13596823.png)
